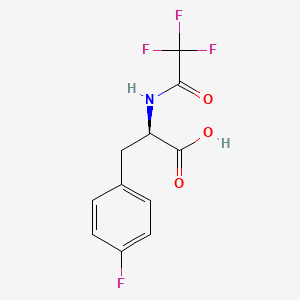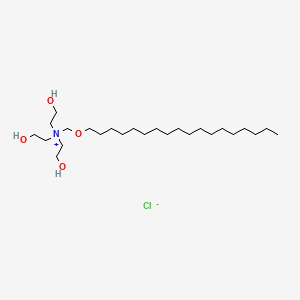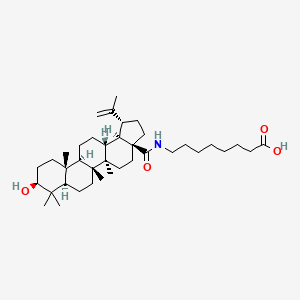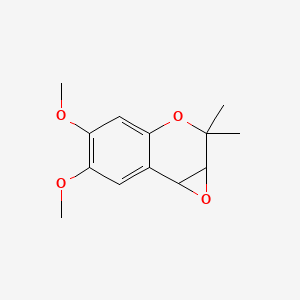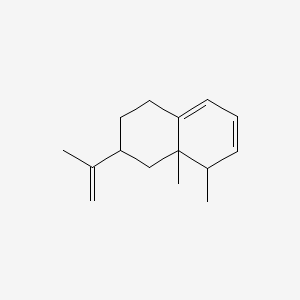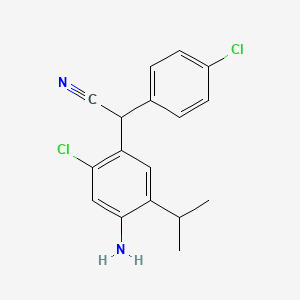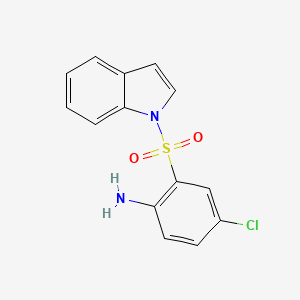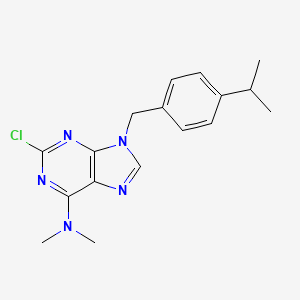
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)-: is a chemical compound with a complex structure that includes a purine base, a chloro group, and a dimethylated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: Under certain conditions, the compound can undergo hydrolysis, breaking down into simpler molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted purine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the purine ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in various chemical reactions and processes .
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers are exploring its use in developing new drugs, particularly those targeting specific enzymes or receptors in the body .
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism by which 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenine: A similar compound with a chloro group at the 2-position of the purine ring.
2-Amino-6-chloropurine: Another related compound with both amino and chloro groups on the purine ring.
Uniqueness
What sets 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((4-(1-methylethyl)phenyl)methyl)- apart is its specific substitution pattern and the presence of the dimethylamine group.
Properties
CAS No. |
115204-57-4 |
|---|---|
Molecular Formula |
C17H20ClN5 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-9-[(4-propan-2-ylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C17H20ClN5/c1-11(2)13-7-5-12(6-8-13)9-23-10-19-14-15(22(3)4)20-17(18)21-16(14)23/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
HSZPLSPCJDMNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


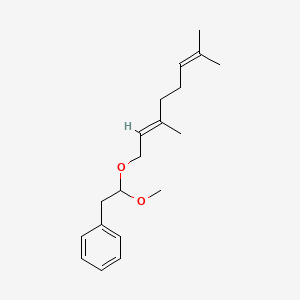
![2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12686598.png)
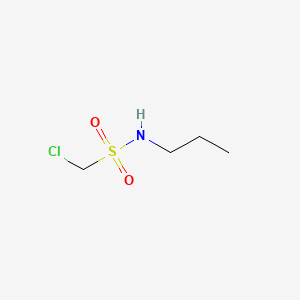
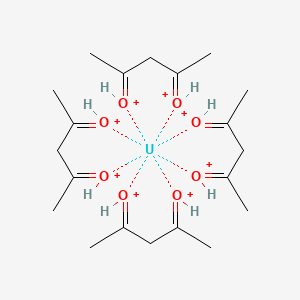

![Ethyl 1-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12686628.png)
